![molecular formula C13H16F2S2 B15163891 ({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene CAS No. 192883-02-6](/img/structure/B15163891.png)
({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a butylsulfanyl group and a difluoroethenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene typically involves multiple steps, starting with the preparation of the butylsulfanyl and difluoroethenylsulfanyl intermediates. These intermediates are then coupled with a benzene derivative under specific reaction conditions. Common reagents used in these reactions include sulfur-containing compounds, fluorinating agents, and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to sulfides.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution typically requires a catalyst such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, ({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions of sulfur and fluorine-containing molecules with biological systems. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Compounds containing sulfur and fluorine are often investigated for their pharmacological activities, including anti-inflammatory and anticancer effects.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance characteristics like durability and resistance to degradation.
Mécanisme D'action
The mechanism of action of ({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene involves its interaction with molecular targets through its sulfur and fluorine atoms. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene
- This compound
- This compound
Uniqueness
This compound stands out due to its combination of sulfur and fluorine atoms, which impart unique chemical and physical properties. This makes it a valuable compound for various applications, as it can offer advantages such as increased stability, reactivity, and specificity in chemical reactions.
Propriétés
Numéro CAS |
192883-02-6 |
|---|---|
Formule moléculaire |
C13H16F2S2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
(1-butylsulfanyl-2,2-difluoroethenyl)sulfanylmethylbenzene |
InChI |
InChI=1S/C13H16F2S2/c1-2-3-9-16-13(12(14)15)17-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
Clé InChI |
PACXODBOWUHENK-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC(=C(F)F)SCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)nitramide](/img/structure/B15163808.png)
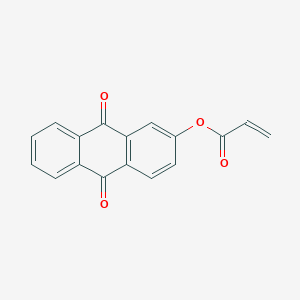
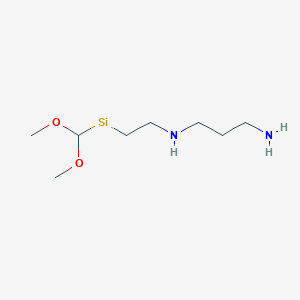

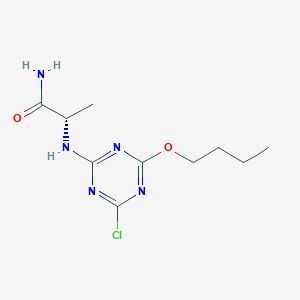
![Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]-](/img/structure/B15163848.png)
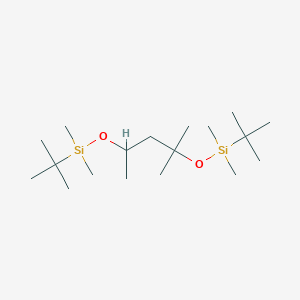

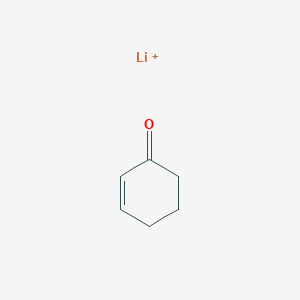

![5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene](/img/structure/B15163873.png)
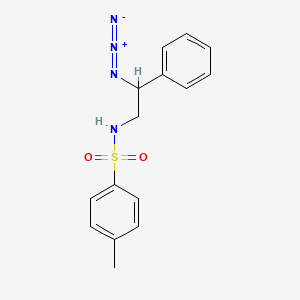
![2,4-Dimethyl-N-{2-[(pentan-3-yl)oxy]phenyl}-1,3-thiazole-5-carboxamide](/img/structure/B15163883.png)
![Cyanamide, (12-oxobenz[a]anthracen-7(12H)-ylidene)-](/img/structure/B15163895.png)
